5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2,4-dichloro-5-methylpyrimidine with suitable nucleophiles.
Introduction of the piperazine ring: The piperazine ring can be introduced by reacting the pyrimidine intermediate with piperazine under suitable conditions, such as refluxing in a solvent like chloroform.
Attachment of the trifluoromethylphenyl group: The trifluoromethylphenyl group can be introduced by reacting the piperazine intermediate with a trifluoromethylphenyl halide under appropriate conditions, such as using a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; typically carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising activity in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and western blotting to understand its mechanism of action and interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib): A tyrosine kinase inhibitor used in cancer treatment.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl): A compound with anti-inflammatory properties.
Uniqueness
5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of a trifluoromethylphenyl group, piperazine ring, and pyrimidine core. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H19F3N4 |
---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
5-methyl-4-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H19F3N4/c1-13-10-21-12-22-16(13)24-7-5-23(6-8-24)11-14-3-2-4-15(9-14)17(18,19)20/h2-4,9-10,12H,5-8,11H2,1H3 |
InChI Key |
CRVRPRORNGBHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.